molecular formula C24H44N2O4 B3822411 1-(DIISOPROPYLAMINO)-3-{4-[3-(DIISOPROPYLAMINO)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL

1-(DIISOPROPYLAMINO)-3-{4-[3-(DIISOPROPYLAMINO)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL

Cat. No.: B3822411
M. Wt: 424.6 g/mol
InChI Key: YTBAPACWXUSPOY-UHFFFAOYSA-N
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Description

1-(DIISOPROPYLAMINO)-3-{4-[3-(DIISOPROPYLAMINO)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple diisopropylamino groups and hydroxypropoxy phenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIISOPROPYLAMINO)-3-{4-[3-(DIISOPROPYLAMINO)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL typically involves multiple steps, including the reaction of diisopropylamine with epichlorohydrin to form an intermediate, followed by further reactions with phenol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, utilizing reactors designed to handle the specific reaction conditions required. The process may include purification steps such as distillation or crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(DIISOPROPYLAMINO)-3-{4-[3-(DIISOPROPYLAMINO)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(DIISOPROPYLAMINO)-3-{4-[3-(DIISOPROPYLAMINO)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a beta-blocker or other pharmacological activities.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(DIISOPROPYLAMINO)-3-{4-[3-(DIISOPROPYLAMINO)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(DIISOPROPYLAMINO)-3-PHENOXY-2-PROPANOL: A related compound with similar structural features but different functional groups.

    3-(DIISOPROPYLAMINO)-1-PHENYLPROPAN-1-OL: Another similar compound with variations in the phenyl and propanol groups.

Uniqueness: 1-(DIISOPROPYLAMINO)-3-{4-[3-(DIISOPROPYLAMINO)-2-HYDROXYPROPOXY]PHENOXY}PROPAN-2-OL is unique due to its specific combination of diisopropylamino and hydroxypropoxy phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[di(propan-2-yl)amino]-3-[4-[3-[di(propan-2-yl)amino]-2-hydroxypropoxy]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N2O4/c1-17(2)25(18(3)4)13-21(27)15-29-23-9-11-24(12-10-23)30-16-22(28)14-26(19(5)6)20(7)8/h9-12,17-22,27-28H,13-16H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBAPACWXUSPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)OCC(CN(C(C)C)C(C)C)O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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